N-Methyl-1-(oxan-2-yl)methanesulfonamide

Description

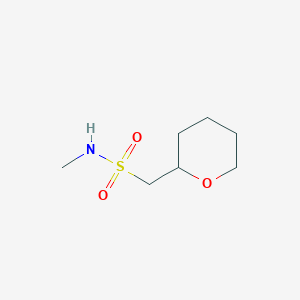

N-Methyl-1-(oxan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . This compound is a sulfonamide derivative, characterized by its unique molecular structure that includes a methanesulfonamide group attached to an oxane ring. It is known for its high purity and versatility, making it valuable for various research and industrial applications .

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

N-methyl-1-(oxan-2-yl)methanesulfonamide |

InChI |

InChI=1S/C7H15NO3S/c1-8-12(9,10)6-7-4-2-3-5-11-7/h7-8H,2-6H2,1H3 |

InChI Key |

UBWMZNKREXMXSO-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(oxan-2-yl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(oxan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-Methyl-1-(oxan-2-yl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl methanesulfonamide

- N,N-Dimethyl methanesulfonamide

- Methanesulfonamide derivatives

Uniqueness

N-Methyl-1-(oxan-2-yl)methanesulfonamide is unique due to its specific molecular structure, which includes an oxane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

N-Methyl-1-(oxan-2-yl)methanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its role in various biological applications, including antibiotic properties. The oxan ring contributes to the compound's structural stability and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Sulfonamides generally inhibit dihydropteroate synthase, an enzyme critical in bacterial folic acid synthesis, thereby impeding bacterial growth and replication. This mechanism underlies the compound's potential use as an antibiotic or in the development of therapeutic agents targeting bacterial infections .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics .

Antiproliferative Effects

In addition to its antimicrobial activity, this compound has demonstrated antiproliferative effects against several cancer cell lines. Studies report IC50 values ranging from 0.82 µg/mL to 231.18 µg/mL across different carcinoma cell lines, indicating potent cytotoxicity. Notably, the selectivity index suggests that while the compound is effective against cancer cells, it may also exhibit cytotoxic effects on non-transformed cells .

Antioxidant and Anti-inflammatory Activity

The compound has been evaluated for its antioxidant properties using assays such as DPPH and ABTS radical scavenging. Results indicate a moderate ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions. Furthermore, anti-inflammatory assays reveal that it can reduce albumin denaturation and inhibit lipoxygenase activity, suggesting a role in managing inflammation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, researchers observed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The study concluded that this compound could be a promising candidate for further development into an antibiotic formulation.

Case Study 2: Antiproliferative Activity

A recent investigation into the antiproliferative effects of this compound demonstrated its effectiveness against MCF-7 breast cancer cells with an IC50 value of 5.21 µg/mL. This finding suggests potential application in cancer therapy, warranting further research into its mechanisms and therapeutic viability.

Summary of Research Findings

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus; MIC values indicate strong activity |

| Antiproliferative | IC50 values range from 0.82 to 231.18 µg/mL across various cancer cell lines |

| Antioxidant | Moderate radical scavenging ability observed |

| Anti-inflammatory | Inhibits albumin denaturation and lipoxygenase activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.